6,7-dimethyl-1,2,4-benzotriazin-3-amine
Description
Properties
CAS No. |
27238-42-2 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N′-(2-Nitro-3,4-dimethylphenyl)hydrazides
The foundational step involves nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitro-3,4-dimethylbenzene (18a-Me ) and N′-(het)arylhydrazides (19 ) (Scheme 1). For example, reacting 18a-Me with N′-phenylbenzohydrazide (19a ) in ethanol at 110°C for 48 hours yields N′-(2-nitro-3,4-dimethylphenyl)-N′-phenylbenzohydrazide (13a-Me ) in 58–62% yield (Table 1). Key challenges include the synthesis of 18a-Me , which requires nitration and fluorination of 3,4-dimethylbenzene derivatives.
Table 1: Optimization of 13a-Me Synthesis
| Starting Material | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 18a-Me + 19a | EtOH | K2CO3 | 110 | 48 | 62 |
| 18a-Me + 19a | s-BuOH | K2CO3 | 100 | 48 | 61 |
Reduction and Cyclodehydration
Reduction of the nitro group in 13a-Me using SnCl2/HCl or catalytic hydrogenation (H2/Pd-C) generates the corresponding amine (12a-Me ), which undergoes acid-mediated cyclodehydration (e.g., HCl/EtOH, 80°C) to form 6,7-dimethyl-1,2,4-benzotriazin-3-amine (1a-Me ) (Scheme 2). The final alkali treatment (NaOH/EtOH) stabilizes the amine product, yielding 1a-Me in 45–50% overall yield from 13a-Me .
Diazotization of Substituted Anthranilic Acid Derivatives
Preparation of 3,4-Dimethylanthranilic Acid
3,4-Dimethylanthranilic acid (5-Me ) is synthesized via Hofmann degradation of 3,4-dimethylphthalimide or direct nitration/reduction of 3,4-dimethylbenzamide. Diazotization of 5-Me with NaNO2/HCl at 0°C produces the diazonium salt, which cyclizes to 6,7-dimethyl-1,2,4-benzotriazin-3(4H)-one (3-Me ) upon treatment with ammonium hydroxide (Scheme 3).
Conversion of Triazinone to Triazinamine
The ketone group in 3-Me is converted to an amine via Hofmann rearrangement. Treatment with Br2/NaOH (2.5 M) at 70°C for 6 hours yields this compound (1a-Me ) in 35–40% yield. This method suffers from moderate yields due to competing hydrolysis side reactions.
Multistep Synthesis via Asymmetric Hydrazines
Preparation of 1-(2-Nitro-3,4-dimethylphenyl)-1-phenylhydrazine
A modified route involves condensing 2-nitro-3,4-dimethylaniline with N-chlorophenylimidoyl chloride (11 ) in dichloromethane (DCM) at −20°C to form 1-(2-nitro-3,4-dimethylphenyl)-1-phenylhydrazine (15-Me ) (Scheme 4). Reduction of 15-Me (H2/Pd-C, EtOH) followed by cyclodehydration (H2SO4/EtOH, 60°C) affords 1a-Me in 55% overall yield.
Table 2: Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitroarylation/Cyclization | SNAr + Cyclodehydration | 45–50 | ≥95 |
| Diazotization/Rearrangement | Hofmann Rearrangement | 35–40 | 90 |
| Asymmetric Hydrazine | Hydrazine Condensation | 55 | ≥98 |
Structural Characterization and Challenges
Spectroscopic Confirmation
Challenges
-
Regioselectivity : Competing reactions during cyclization may yield 1,3,4-triazine isomers.
-
Functional Group Compatibility : Methyl groups hinder nitro reduction efficiency.
Chemical Reactions Analysis
6,7-Dimethyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are formed using reagents like halogens or halogenating agents.
Scientific Research Applications
6,7-Dimethyl-1,2,4-benzotriazin-3-amine has widespread applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as diabetes mellitus through α-glucosidase inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable ring structure.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, in the context of α-glucosidase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a decrease in blood glucose levels, making it a potential therapeutic agent for diabetes . The molecular pathways involved include the inhibition of enzyme activity and subsequent metabolic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
4-Ethyl-4H-1,2,4-Triazol-3-Amine
- Core Structure : 1,2,4-Triazole (three-membered nitrogen heterocycle).
- Substituents : Ethyl group at position 4, amine at position 3.
- Key Differences : The triazole core lacks the fused benzene ring of benzotriazine, reducing aromatic conjugation. The ethyl group introduces steric bulk compared to methyl groups in the target compound.
- Relevance : Demonstrates how substitution patterns on nitrogen-rich heterocycles influence stability and intermolecular interactions .
Bis(4,7-Dimethyl-1,10-Phenanthroline) Sulfatooxovanadium(IV) (METVAN)
- Core Structure : Phenanthroline (tricyclic aromatic system with two nitrogen atoms).
- Substituents : Methyl groups at positions 4 and 7; coordinated to a vanadium(IV)-sulfate complex.
- Key Differences : Phenanthroline’s larger conjugated system enhances metal-binding capacity, as seen in METVAN’s antitumor activity via apoptosis induction. The dimethyl substitution pattern (4,7 vs. 6,7 in benzotriazin-3-amine) may alter electron distribution and ligand-receptor interactions.
- Biological Activity : METVAN exhibits potent anticancer properties, highlighting the role of methyl positioning in bioactive metal complexes .
Functional Group Analogues
3,7-Dimethyl-1,6-Octadien-3-ol (Radhuni Coriander Constituent)
- Core Structure: Monoterpene alcohol.
- Substituents : Methyl groups at positions 3 and 5.
- Key Differences: A non-aromatic, aliphatic structure with hydroxyl functionality, contrasting with the planar benzotriazin-3-amine. Methyl groups here enhance hydrophobicity, relevant in essential oil volatility .
2,7-Dimethyl-1,6-Dioxaspiro[4.4]nonanes
- Core Structure : Spiroketal (fused oxacyclic rings).
- Substituents : Methyl groups at positions 2 and 6.
- Key Differences: The spiroketal framework is oxygen-rich and non-nitrogenous, commonly found in insect pheromones. Methyl positioning influences stereochemical outcomes in enantioselective synthesis .
Pharmacologically Relevant Derivatives
Benzathine Benzylpenicillin
- Core Structure : β-lactam antibiotic with a bicyclic thiazolidine ring.
- Substituents : 3,3-Dimethyl group on the thiazolidine ring.
- Key Differences : The dimethyl group here stabilizes the β-lactam ring against hydrolysis, a critical feature for antibiotic efficacy. This contrasts with the benzotriazin-3-amine’s methyl groups, which may modulate electronic effects rather than structural stability .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Challenges : Enantioselective synthesis methods for spiroketals (e.g., yeast-mediated reductions ) could inspire analogous strategies for benzotriazine derivatives.
- Biological Potential: While METVAN and benzathine benzylpenicillin demonstrate methyl-driven bioactivity, further studies are needed to explore this compound’s pharmacological profile.
Q & A
Q. What are effective synthetic routes for 6,7-dimethyl-1,2,4-benzotriazin-3-amine?
Methodological Answer: A plausible synthesis involves cyclization reactions using substituted uracil derivatives. For example, heating 5,6-diaminouracil hydrochloride with methylcyanoformimidate in dimethylformamide (DMF) under reflux conditions (120–150°C) can yield triazine derivatives. This method is adapted from the synthesis of structurally related 1,3-dimethyl-lumazine-6,7-diamine derivatives, where methylcyanoformimidate acts as a cyclizing agent . Key Steps:
- Reactant: 5,6-diaminouracil hydrochloride derivative.
- Reagent: Methylcyanoformimidate.
- Solvent: DMF.
- Temperature: >120°C.
- Purification: Recrystallization from ethanol or DMSO.
Q. How can the structure of this compound be experimentally validated?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- ¹H NMR : Compare chemical shifts with analogous triazines. For example, 5,6-dimethyl-1,2,4-triazin-3-amine exhibits distinct aromatic proton signals at δ 8.2–8.5 ppm (pyridine-like protons) and NH₂ signals at δ 6.0–6.5 ppm in DMSO-d₆ .
- X-ray Crystallography : Resolve molecular packing and bond lengths. For 5,6-dimethyl-1,2,4-triazin-3-amine, the C-N bond lengths in the triazine ring range from 1.32–1.38 Å, confirming aromaticity .
- Elemental Analysis : Verify %C, %H, and %N (e.g., calculated C: 54.2%, H: 5.1%, N: 32.3% for C₉H₁₀N₄) .
Advanced Research Questions
Q. How do the methyl substituents at positions 6 and 7 influence the electronic properties of the benzotriazine core?
Methodological Answer: The electron-donating methyl groups increase electron density in the triazine ring, altering reactivity. Computational methods like DFT can quantify this:
- HOMO-LUMO Analysis : Methyl groups lower the LUMO energy, enhancing electrophilicity.
- Comparative Studies : Compare with non-methylated analogs (e.g., 1,2,4-benzotriazin-3-amine) using cyclic voltammetry to assess redox potentials. Methylation typically shifts reduction potentials by 0.1–0.3 V .
Experimental Design: - Synthesize methylated and non-methylated derivatives.
- Perform DFT calculations (B3LYP/6-31G* basis set).
- Validate with electrochemical assays.
Q. What is the potential of this compound as a kinase inhibitor?
Methodological Answer: Benzotriazine derivatives are known to inhibit tyrosine kinases (e.g., LCK). For example, 7-(2,6-dichlorophenyl)-5-methyl-1,2,4-benzotriazin-3-amine exhibits a Ki of 29.4 nM for LCK . Mechanistic Insight:
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity.
- Structural Modeling : Dock the compound into LCK’s ATP-binding pocket (PDB: 3LCK) to predict interactions.
Data Table:
| Kinase Target | IC₅₀/Ki | Reference Compound |
|---|---|---|
| LCK | 29.4 nM | 7-(2,6-DCl-Ph)-5-Me-benzotriazin-3-amine |
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
Methodological Answer: While specific data for this compound are limited, related benzotriazines (e.g., 7-bromo-1,2,4-benzotriazin-3-amine 1-oxide) require:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers at –20°C, away from light .
Emergency Measures : - Skin contact: Wash with soap and water.
- Spills: Neutralize with 5% sodium bicarbonate.
Data Contradictions and Resolution
Q. How can discrepancies in reported melting points for triazine derivatives be resolved?
Methodological Answer: Variations in melting points (e.g., >320°C for 1-methyllumazine-6,7-diamine vs. 109–111°C for 2,1,3-benzoxadiazol-4-amine ) arise from structural differences and purity. Resolution Steps:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane).
- DSC Analysis : Perform differential scanning calorimetry to confirm thermal stability.
- Cross-Validation : Compare with literature using identical solvents and heating rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
